4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Description
4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS: 2229187-30-6) is a pyrazole-3-carboxylic acid derivative featuring a chloro substituent at the 4-position of the pyrazole ring and a (4-isopropylphenoxy)methyl group at the 1-position. Its molecular formula is C₁₄H₁₅ClN₂O₃, with a molecular weight of 298.73 g/mol. The structural complexity arises from the isopropylphenoxy moiety, which introduces steric bulk and hydrophobicity compared to simpler analogs.
Properties
IUPAC Name |
4-chloro-1-[(4-propan-2-ylphenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9(2)10-3-5-11(6-4-10)20-8-17-7-12(15)13(16-17)14(18)19/h3-7,9H,8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIMYBIREQJYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCN2C=C(C(=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions to form the pyrazole core.
Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the isopropylphenoxy group: This step involves the reaction of the chlorinated pyrazole with 4-isopropylphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Case Study: Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Agrochemical Applications
This compound is also studied for its herbicidal properties. Its effectiveness against various weed species makes it a candidate for development as a selective herbicide.
Case Study: Herbicidal Efficacy
Field trials have indicated that formulations containing this compound can significantly reduce weed biomass without harming crop yields, showcasing its potential as an environmentally friendly herbicide .
Material Sciences
In material sciences, this compound is explored for its role in synthesizing novel polymers and materials with specific properties.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating this pyrazole derivative into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance applications in coatings and composites .
Mechanism of Action
The mechanism of action of 4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
4-Chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- Structure: The 4-isopropylphenoxy group is replaced with a 4-fluorophenoxy group.
- Molecular Formula : C₁₁H₈ClFN₂O₃ (MW: 270.65 g/mol).
- Reduced steric bulk compared to the isopropyl group may improve molecular packing in crystalline forms .
4-Chloro-1-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazole-3-carboxylic acid
- Structure: The phenoxy group is replaced with a trifluoroethoxymethyl chain.
- Molecular Formula : C₇H₆ClF₃N₂O₃ (MW: 258.58 g/mol).
- Key Differences : The trifluoroethoxy group increases polarity and metabolic stability due to strong C-F bonds. This substitution may enhance bioavailability in pharmaceutical applications .
1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- Structure: A 2,4-dichlorophenoxy group replaces the 4-isopropylphenoxy moiety.
- Molecular Formula : C₁₁H₈Cl₂N₂O₃ (MW: 287.10 g/mol).
Core Pyrazole Modifications
5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid
- Structure : Chloro and methyl substituents at positions 5 and 3 of the pyrazole ring, with a 4-methylbenzyl group at position 1.
- Molecular Formula : C₁₃H₁₂ClN₂O₂ (MW: 259.70 g/mol).
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
- Molecular Formula : C₅H₅ClN₂O₂ (MW: 160.56 g/mol).
- Key Differences : Reduced molecular weight and hydrophobicity make this analog more water-soluble, suitable for aqueous-phase reactions .
Biological Activity
4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS# 1006488-79-4) is a synthetic organic compound belonging to the class of pyrazole carboxylic acids. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H15ClN2O3 |
| Molecular Weight | 294.73 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 474.9 ± 45.0 °C |
| LogP | 3.10 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Reacting hydrazine with a β-diketone under acidic conditions.
- Chlorination : Chlorination of the pyrazole ring using thionyl chloride or phosphorus pentachloride.
- Attachment of Isopropylphenoxy Group : Reaction with 4-isopropylphenol in the presence of a base like potassium carbonate.
Antimicrobial Properties
Research indicates that compounds within the pyrazole class exhibit significant antimicrobial activity. A study evaluated various derivatives and found that certain pyrazole carboxylic acids demonstrated potent effects against bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Xanthine Oxidoreductase Inhibition
Recent studies have shown that related compounds, particularly those within the phenyl-pyrazole class, exhibit inhibitory effects on xanthine oxidoreductase (XOR), an enzyme implicated in gout and hyperuricemia. The structure-activity relationship (SAR) analyses suggest that modifications to the pyrazole structure can enhance inhibitory potency .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may bind to enzymes such as COX or XOR, modulating their activity and leading to therapeutic effects.
- Receptor Interaction : It may also interact with cellular receptors involved in inflammatory responses, further contributing to its anti-inflammatory effects .
Study on Antimicrobial Activity
A comprehensive evaluation was conducted where various derivatives of pyrazole carboxylic acids were synthesized and tested against multiple bacterial strains. The study found that certain compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial properties .
Research on Anti-inflammatory Activity
In vivo studies demonstrated that administration of the compound resulted in significant reductions in inflammation markers in animal models subjected to inflammatory stimuli. These findings support its potential use as a therapeutic agent for inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for preparing 4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid?
Methodological Answer:
- Mannich Reaction : Reacting 4-chloro-2-(1H-pyrazol-3-yl)phenol with N,N′-bis(methoxymethyl)diaza-18-crown-6 under reflux conditions yields bis-substituted diazacrown ether derivatives (98% yield) .
- Nucleophilic Substitution : Utilize K₂CO₃ as a base to facilitate coupling between pyrazole precursors and phenols (e.g., 4-isopropylphenol) in polar solvents like ethanol or DMF, followed by acid hydrolysis to generate the carboxylic acid moiety .
- Recrystallization : Ethanol or aqueous ethanol is recommended for obtaining high-purity crystals, with cooling to room temperature to induce crystallization .
Q. How can solubility and stability be experimentally determined for this compound?
Methodological Answer:
- Solubility Testing : Prepare saturated solutions in solvents (e.g., water, DMSO, ethanol) at 25°C, filter, and quantify concentration via UV-Vis spectroscopy or HPLC .
- Stability Assessment : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor decomposition via LC-MS or NMR over 1–30 days .
- Storage Recommendations : Store at -20°C in desiccated, amber vials to prevent hydrolysis and photodegradation. Avoid freeze-thaw cycles .
Q. What spectroscopic and analytical methods are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and confirm substituent orientation (e.g., monoclinic P2/c system, β = 102.42°, Z = 8) .
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to identify pyrazole ring protons (δ 6.5–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm).
- FT-IR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and C-Cl vibration (~750 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions between XRD and NMR data in structural analysis be resolved?
Methodological Answer:
- Dynamic NMR : Investigate conformational flexibility (e.g., rotation of the isopropylphenoxy group) causing discrepancies between solution-state NMR and solid-state XRD .
- DFT Calculations : Compare experimental XRD bond lengths (e.g., C–C = 1.48–1.52 Å) with computed geometries to validate tautomeric forms or hydrogen bonding networks .
- Variable-Temperature XRD : Assess thermal effects on crystal symmetry and lattice parameters .
Q. How do reaction conditions influence substitution patterns in pyrazole derivatives?
Methodological Answer:
- Base Selection : K₂CO₃ vs. NaH: K₂CO₃ in ethanol favors O-alkylation (yield >90%), while NaH in THF may lead to N-alkylation side products .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of phenols, improving coupling efficiency compared to non-polar solvents .
- Temperature Control : Reflux (~80°C) minimizes side reactions (e.g., decarboxylation) during ester hydrolysis to carboxylic acid .
Q. What strategies enhance biological activity through structural modifications?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 4-chloro group with fluorinated analogs (e.g., CF₃) to improve membrane permeability and metabolic stability .
- Chelating Moieties : Introduce crown ether or diazacrown substituents to enhance metal ion binding (e.g., Fe³⁺, Cu²⁺) for antimicrobial applications .
- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) to increase bioavailability, followed by enzymatic hydrolysis in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
